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Compound of Interest

Compound Name: 3-Ethyl-2-methylhexane

Cat. No.: B097986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-
2-methylhexane (CAS No. 16789-46-1). Due to the limited availability of public experimental

data, this document presents a combination of experimental mass spectrometry data and

computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic

data. The methodologies described are based on established protocols for the spectroscopic

analysis of alkanes.

Core Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for the structural

elucidation of 3-Ethyl-2-methylhexane.

Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-Ethyl-2-methylhexane is characterized by a

molecular ion peak and a series of fragment ions resulting from the cleavage of C-C bonds.

The fragmentation pattern is typical for branched alkanes, with the most abundant peaks

corresponding to the most stable carbocations that can be formed.
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m/z Relative Intensity (%) Assignment

43 100 [C3H7]+ (Base Peak)

57 ~80 [C4H9]+

84 ~30 [C6H12]+

128 Low [C9H20]+ (Molecular Ion)

Note: Relative intensities are

approximate and based on the

visual inspection of the NIST

mass spectrum. A complete

peak list with precise

intensities is not publicly

available.

Predicted ¹³C Nuclear Magnetic Resonance (NMR)
The predicted ¹³C NMR spectrum of 3-Ethyl-2-methylhexane shows nine distinct signals,

corresponding to the nine carbon atoms in the molecule. The chemical shifts are in the typical

aliphatic region.
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Atom Number*
Predicted Chemical Shift

(ppm)
Multiplicity

1 11.5 Quartet

2 14.3 Quartet

3 15.8 Quartet

4 24.9 Triplet

5 29.8 Triplet

6 34.5 Triplet

7 44.7 Doublet

8 47.1 Doublet

9 20.9 Quartet

Note: This data is predicted

and should be used as a

reference. Actual experimental

values may vary. Atom

numbering is for assignment

purposes and may not follow

IUPAC nomenclature.

Predicted ¹H Nuclear Magnetic Resonance (NMR)
The predicted ¹H NMR spectrum of 3-Ethyl-2-methylhexane is complex due to the presence

of multiple, structurally similar alkyl groups, leading to significant signal overlap in the upfield

region (typically 0.8-1.6 ppm). The presence of two chiral centers at C2 and C3 can also lead to

diastereotopic protons, further complicating the spectrum.
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Proton Environment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constants

(Hz)

CH3 (primary) 0.8 - 0.9 Triplet/Doublet ~7

CH2 (secondary) 1.1 - 1.4 Multiplet -

CH (tertiary) 1.4 - 1.6 Multiplet -

Note: This data is a

generalized

prediction. Due to the

complexity and

overlapping signals, a

detailed assignment of

individual proton

resonances without

experimental 2D NMR

data is not feasible.

Predicted Infrared (IR) Spectroscopy
The predicted IR spectrum of 3-Ethyl-2-methylhexane is characteristic of a saturated alkane,

showing absorptions corresponding to C-H stretching and bending vibrations.

Frequency (cm⁻¹) Intensity Vibrational Mode

2850 - 2960 Strong C-H stretch (CH, CH₂, CH₃)

1450 - 1470 Medium C-H bend (CH₂)

1370 - 1380 Medium C-H bend (CH₃)

Note: This data is predicted.

The fingerprint region (below

1500 cm⁻¹) will contain a

complex pattern of C-C

stretching and other bending

vibrations unique to the

molecule.
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Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

Mass Spectrometry (Electron Ionization)
Sample Introduction: A dilute solution of 3-Ethyl-2-methylhexane in a volatile solvent (e.g.,

hexane or methanol) is introduced into the mass spectrometer, typically via a gas

chromatograph (GC-MS) for separation from any impurities.

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This process ejects an electron from the molecule,

forming a molecular ion ([M]⁺˙).

Fragmentation: The excess energy imparted during ionization causes the molecular ion to

fragment into smaller, positively charged ions and neutral radicals.

Mass Analysis: The positively charged ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier detector records the abundance of each ion at a specific m/z

value.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-Ethyl-2-methylhexane is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal chemical shift reference (0

ppm).

¹³C NMR Spectroscopy:

The sample is placed in the NMR spectrometer.
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A standard proton-decoupled ¹³C NMR experiment is performed. This involves irradiating

the protons to remove C-H coupling, resulting in a spectrum with a single peak for each

unique carbon atom.

The data is acquired over a sufficient number of scans to achieve an adequate signal-to-

noise ratio, as the natural abundance of ¹³C is low.

¹H NMR Spectroscopy:

A standard one-dimensional ¹H NMR spectrum is acquired.

The free induction decay (FID) signal is transformed into the frequency domain spectrum.

The spectrum is phased, baseline corrected, and referenced to TMS.

Integration of the signals provides the relative number of protons for each resonance.

Infrared (IR) Spectroscopy
Sample Preparation: As 3-Ethyl-2-methylhexane is a volatile liquid, its IR spectrum can be

obtained in the gas phase. The sample is injected into an evacuated gas cell with IR-

transparent windows (e.g., KBr or NaCl).

Data Acquisition: The gas cell is placed in the sample compartment of an FTIR spectrometer.

A background spectrum of the empty gas cell is recorded.

The infrared radiation is passed through the sample, and the transmitted radiation is

measured by a detector.

The instrument's software automatically subtracts the background spectrum from the sample

spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance

or absorbance versus wavenumber (cm⁻¹).

Visualizations
The following diagram illustrates the logical workflow for the spectroscopic identification of 3-
Ethyl-2-methylhexane.
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Logical workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-2-methylhexane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097986#spectroscopic-data-for-3-ethyl-2-
methylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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